tert-butyl 1-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)piperidine-3-carboxylate
Description
tert-Butyl 1-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)piperidine-3-carboxylate: is a complex organic compound that features a tert-butyl group, an isoquinoline moiety, and a piperidine ring
Properties
IUPAC Name |
tert-butyl 1-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)piperidine-3-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28N2O4S/c1-19(2,3)25-18(22)17-9-6-11-20(14-17)26(23,24)21-12-10-15-7-4-5-8-16(15)13-21/h4-5,7-8,17H,6,9-14H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUYCTYBXOKGQJH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1CCCN(C1)S(=O)(=O)N2CCC3=CC=CC=C3C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 1-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)piperidine-3-carboxylate typically involves multiple steps, starting from commercially available precursors. One common approach involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate starting materials.
Introduction of the Isoquinoline Moiety: The isoquinoline moiety is introduced through a nucleophilic substitution reaction.
Sulfonylation: The sulfonyl group is added using sulfonyl chloride in the presence of a base.
tert-Butyl Protection: The final step involves the protection of the carboxyl group with a tert-butyl group using tert-butyl chloroformate.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated synthesis equipment and stringent control of reaction conditions.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 1-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)piperidine-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the isoquinoline moiety or the piperidine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, tert-butyl 1-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)piperidine-3-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel compounds.
Biology
In biological research, this compound can be used to study the interactions between small molecules and biological targets. Its isoquinoline moiety is of particular interest due to its presence in many biologically active compounds.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties. Compounds with similar structures have shown activity against various diseases, making this compound a candidate for drug development.
Industry
In the industrial sector, this compound can be used in the production of pharmaceuticals and fine chemicals. Its synthesis and reactions are of interest for the development of efficient manufacturing processes.
Mechanism of Action
The mechanism of action of tert-butyl 1-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)piperidine-3-carboxylate involves its interaction with specific molecular targets. The isoquinoline moiety can interact with enzymes or receptors, modulating their activity. The sulfonyl group may also play a role in enhancing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
tert-Butyl 1-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)piperidine-4-carboxylate: Similar structure but with a different position of the carboxylate group.
tert-Butyl 1-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)piperidine-2-carboxylate: Another positional isomer.
tert-Butyl 1-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)piperidine-3-sulfonate: Similar structure with a sulfonate group instead of a carboxylate group.
Uniqueness
The uniqueness of tert-butyl 1-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)piperidine-3-carboxylate lies in its specific combination of functional groups and their positions. This unique arrangement allows for distinct chemical reactivity and biological activity, making it a valuable compound for research and development.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
